Boc-D-beta-homoarginine(tos)

描述

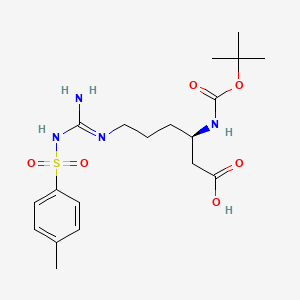

Structure

3D Structure

属性

IUPAC Name |

(3R)-6-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O6S/c1-13-7-9-15(10-8-13)30(27,28)23-17(20)21-11-5-6-14(12-16(24)25)22-18(26)29-19(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3,(H,22,26)(H,24,25)(H3,20,21,23)/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHLUZMBVLFVPG-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(CC(=O)O)NC(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@H](CC(=O)O)NC(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

What are the chemical properties of Boc-D-beta-homoarginine(tos)?

An In-depth Technical Guide to the Chemical Properties of Boc-D-beta-homoarginine(tos)

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of the building blocks used in peptide synthesis is paramount. Boc-D-beta-homoarginine(tos) is a specialized amino acid derivative that offers unique structural and functional properties for the design of novel peptides and peptidomimetics. This guide provides a comprehensive overview of its chemical properties, reactivity, and application, grounded in established principles of peptide chemistry.

Boc-D-beta-homoarginine(tos) is a non-proteinogenic amino acid that incorporates three key modifications to the standard arginine structure:

-

Beta-Amino Acid Scaffold : The amino group is shifted to the β-carbon relative to the carboxyl group. This alteration fundamentally changes the peptide backbone, making it resistant to enzymatic degradation by proteases and allowing for the formation of unique secondary structures like helices and turns.

-

D-Stereochemistry : The D-configuration at the α-carbon further enhances proteolytic stability, as natural proteases are stereospecific for L-amino acids.

-

Side-Chain and Amino-Terminal Protection : The molecule is equipped with two critical protecting groups: a tert-butyloxycarbonyl (Boc) group on the β-amino group and a tosyl (Tos) group on the side-chain guanidinium function. This orthogonal protection scheme is central to its utility in controlled, stepwise peptide synthesis.[1]

These features make Boc-D-beta-homoarginine(tos) a valuable building block for developing more stable and potent peptide-based therapeutics.

Structural and Physicochemical Profile

A precise understanding of the molecule's identity and physical characteristics is the foundation for its effective use in synthesis and purification.

Chemical Structure and Identifiers

The structure combines a hydrophobic Boc group, an aromatic tosyl group, and the polar guanidinium and carboxyl functionalities, leading to its specific solubility and reactivity profile.

Caption: Chemical structure of Boc-D-beta-homoarginine(tos).

Physicochemical Data

The physical properties dictate handling, storage, and solubilization procedures. The compound is typically supplied as a stable, crystalline solid.

| Property | Value | Source(s) |

| CAS Number | 136271-81-3 | [2][3][4] |

| Molecular Formula | C₁₉H₃₀N₄O₆S | [3][4] |

| Molecular Weight | 442.53 g/mol | [4] |

| Appearance | White to off-white or light yellow crystalline powder | [3][5] |

| Purity | ≥98% (TLC) or ≥99% | [3][5] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [2][] |

| Storage Conditions | Recommended storage at 0-8°C. For long-term stability, -20°C is optimal. | [3][5][7] |

Chemical Reactivity and Stability: The Role of Protecting Groups

The utility of Boc-D-beta-homoarginine(tos) in synthesis is defined by the strategic use of its protecting groups. The choice of the Boc group for the N-terminus and the tosyl group for the side chain is a classic example of an orthogonal protection strategy, where one group can be removed selectively in the presence of the other.

The N-β-Boc Group: A Temporary Shield

The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide chemistry, prized for its stability to a wide range of basic and nucleophilic conditions while being easily removable under mild acidic conditions.[8]

-

Stability : It is inert during peptide coupling reactions (using carbodiimides like DCC or HATU/HBTU), and during the basic conditions required for neutralization steps (using bases like DIEA).

-

Cleavage (Deprotection) : The Boc group is quantitatively cleaved using moderately strong acids, most commonly trifluoroacetic acid (TFA), typically as a 25-50% solution in a non-reactive solvent like dichloromethane (DCM).[9] The mechanism involves protonation followed by the formation of a stable tert-butyl cation and carbon dioxide.

Caption: General mechanism for the acid-catalyzed deprotection of a Boc group.

The N-ω-Tosyl Group: A Robust Anchor

The guanidinium group of arginine is highly basic (pKa > 12) and nucleophilic, necessitating robust protection to prevent side reactions during synthesis. The electron-withdrawing nature of the p-toluenesulfonyl (tosyl) group significantly reduces this basicity and nucleophilicity.

-

Stability : The tosyl group is completely stable to the repetitive TFA treatments used to remove the Boc group.[1] This stability is crucial for the stepwise assembly of a peptide chain.

-

Cleavage (Deprotection) : Removal of the tosyl group requires much harsher acidic conditions than Boc deprotection. It is typically cleaved simultaneously with the final cleavage of the peptide from the resin support using very strong acids, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][9] This final deprotection step requires specialized equipment and scavengers (e.g., anisole, thioanisole) to trap reactive cations generated during the process.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-D-beta-homoarginine(tos) is primarily designed for use in Boc-based Solid-Phase Peptide Synthesis (SPPS). The workflow involves the iterative addition of amino acid residues to a growing peptide chain anchored to a solid support (resin).

Standard Boc-SPPS Workflow

The incorporation of Boc-D-beta-homoarginine(tos) follows the standard cycle of Boc-SPPS.

Caption: Standard workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Incorporation into a Peptide Sequence

Objective : To couple Boc-D-beta-homoarginine(tos) to a resin-bound peptide with a free N-terminal amine.

Materials :

-

Peptide-resin (e.g., MBHA resin with growing peptide chain)

-

Boc-D-beta-homoarginine(tos)

-

Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide)

Procedure :

-

Resin Preparation : The peptide-resin, following the deprotection of the previous amino acid's Boc group and neutralization, is swollen in DMF.

-

Activation : In a separate vessel, dissolve Boc-D-beta-homoarginine(tos) (2-4 equivalents relative to resin loading) and HBTU (2-4 equivalents) in a minimal volume of DMF. Add DIEA (4-8 equivalents) to the solution. The mixture is pre-activated for 2-5 minutes. The carboxyl group is converted to an active ester, making it highly susceptible to nucleophilic attack by the resin's free amine.

-

Coupling : Add the activated amino acid solution to the peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring : Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates the absence of free primary amines and a successful coupling.

-

Washing : Thoroughly wash the resin with DMF followed by DCM to remove excess reagents and byproducts, preparing it for the next deprotection cycle.

Spectroscopic Characterization

-

¹H NMR : Expect to see characteristic signals for the tert-butyl protons of the Boc group as a sharp singlet around 1.4 ppm. The aromatic protons of the tosyl group will appear as two doublets in the 7.3-7.8 ppm region. The methyl group of the tosyl will be a singlet around 2.4 ppm. The various methylene (CH₂) and methine (CH) protons of the amino acid backbone and side chain will appear as complex multiplets in the 1.5-4.5 ppm range.

-

¹³C NMR : Key signals would include the carbonyl carbon of the Boc group (~155 ppm) and the carboxylic acid (~175 ppm). The quaternary carbon of the Boc group will be around 80 ppm, with its methyl carbons near 28 ppm. Aromatic carbons from the tosyl group will resonate between 125-145 ppm.

-

FT-IR : Expect strong C=O stretching vibrations for the Boc and carboxylic acid groups around 1700-1750 cm⁻¹. N-H stretching and bending vibrations will be visible around 3300 cm⁻¹ and 1500-1600 cm⁻¹, respectively. The sulfonyl group (SO₂) of the tosyl moiety will show characteristic strong absorptions around 1350 cm⁻¹ and 1160 cm⁻¹.

-

Mass Spectrometry (ESI-MS) : In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 443.5.

Conclusion

Boc-D-beta-homoarginine(tos) is a highly specialized and synthetically valuable building block. Its D-beta-amino acid structure provides a scaffold for creating proteolytically resistant peptides with novel conformational properties. The robust, orthogonal Boc/Tosyl protection scheme enables its seamless integration into established Boc-SPPS protocols, allowing for the controlled synthesis of complex peptide architectures. A thorough understanding of its chemical properties, particularly the differential lability of its protecting groups, is essential for its successful application in the development of next-generation peptide therapeutics.

References

-

BuyersGuideChem. N-Boc-N'-Tosyl-L-beta-homoarginine. [Link]

-

Peptides International. Boc-beta-HArg(Tos)-OH. [Link]

-

Peptides International. Boc-D-Arg(Tos)-OH. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

PubChem, National Center for Biotechnology Information. L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(4-methylphenyl)sulfonyl]amino]methyl]-. [Link]

-

ChemRxiv. Synthesis of Selectively 13C/2H/15N-Labelled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. [Link]

- Cheng, J., et al. Synthesis of Optically Active β-Amino Acid N-Carboxyanhydrides. (Note: This is a general reference for β-amino acid chemistry, specific URL not provided in search results).

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BOC-L-BETA-HOMOARGININE(TOS) | 136271-81-3 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. buyersguidechem.com [buyersguidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. chempep.com [chempep.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. mdpi.com [mdpi.com]

Synthesis and purification of Boc-D-beta-homoarginine(tos)

Synthesis and Purification of Boc-D- -homoarginine(Tos): A Comprehensive Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

Boc-D-Mechanistic Rationale & Retrosynthetic Strategy

The synthesis of

Causality in Reagent Selection:

-

Carboxyl Activation: The starting material, Boc-D-Arg(Tos)-OH, is activated as a mixed anhydride using isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM). This is preferred over acid chloride formation (e.g., using SOCl

), which can cause racemization or degradation of the acid-sensitive Boc protecting group. Alternative activation strategies, such as using PyBOP, have also been documented for specific scale-up scenarios.ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted"> -

Diazomethane Addition: The mixed anhydride is reacted with an excess of ethereal diazomethane (CH

N -

Wolff Rearrangement: The diazoketone undergoes a Wolff rearrangement catalyzed by silver benzoate (AgOBz). In the presence of water, the intermediate ketene is trapped via nucleophilic attack to form the free homologated

-amino acid[4].

Reaction pathway for the Arndt-Eistert homologation of Boc-D-Arg(Tos)-OH.

Step-by-Step Experimental Protocol

The following protocol outlines a self-validating system for the synthesis of Boc-D-

Experimental workflow for the synthesis and purification of Boc-D-β-homoarginine(Tos)-OH.

Phase 1: Mixed Anhydride Formation

-

Dissolve 10.0 mmol of Boc-D-Arg(Tos)-OH in 50 mL of anhydrous THF under an inert argon atmosphere.

-

Cool the solution to -15 °C using a dry ice/ethylene glycol bath. (Causality: Low temperatures prevent premature thermal decomposition of the highly reactive mixed anhydride).

-

Add 11.0 mmol of N-methylmorpholine (NMM), followed dropwise by 10.5 mmol of isobutyl chloroformate (IBCF).

-

Stir for 15-20 minutes. A white precipitate (NMM·HCl) will form, which serves as a visual validation of the activation step.

Phase 2: Diazoketone Synthesis

(Caution: Diazomethane is highly toxic and explosive. Use specialized, scratch-free glassware and a blast shield[3].)

-

Filter the reaction mixture rapidly into a pre-cooled flask (0 °C) to remove the NMM·HCl salts.

-

Add a freshly prepared, cold ethereal solution of diazomethane (~30 mmol, 3 equivalents) dropwise. (Causality: The 3-fold excess ensures complete conversion and acts as a necessary acid scavenger).

-

Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature overnight.

-

Quench any unreacted diazomethane by adding drops of glacial acetic acid until nitrogen evolution ceases. Concentrate the mixture under reduced pressure.

Phase 3: Wolff Rearrangement

-

Dissolve the crude diazoketone in 40 mL of THF and 10 mL of distilled water.

-

Add a catalytic amount of silver benzoate (AgOBz) (0.1 mmol) dissolved in 1 mL of triethylamine[5].

-

Sonicate the mixture in the dark for 2 hours. (Causality: Sonication accelerates the extrusion of N

gas, while darkness prevents photochemical side reactions and degradation of the silver catalyst). -

Monitor by TLC (DCM:MeOH 9:1). The disappearance of the yellow diazoketone spot and the evolution of N

gas validate the rearrangement. -

Concentrate the THF, acidify the aqueous layer to pH 3 with 1M KHSO

, and extract with ethyl acetate (3 x 30 mL). Dry over Na

Data Presentation & Purification Strategy

Quantitative Reaction Parameters

| Reagent / Catalyst | Function | Equivalents | Temp (°C) | Time |

| Boc-D-Arg(Tos)-OH | Starting Material | 1.0 | - | - |

| IBCF / NMM | Carboxyl Activation | 1.05 / 1.10 | -15 | 20 min |

| Diazomethane (CH | Homologation Agent | 3.0 | 0 to 25 | 12 h |

| Silver Benzoate (AgOBz) | Wolff Catalyst | 0.01 | 25 | 2 h |

| Water (H | Nucleophile | Excess | 25 | 2 h |

Purification via Flash Chromatography

The crude Boc-D-

-

Column Preparation: Slurry pack silica gel (230-400 mesh) in Dichloromethane (DCM).

-

Loading: Dissolve the crude oil in a minimum volume of DCM and load onto the column.

-

Elution Gradient: Begin with 100% DCM, gradually increasing polarity to DCM:Methanol:Acetic Acid (90:9:1). (Causality: The 1% acetic acid prevents streaking of the carboxylic acid moiety on the polar silica gel, ensuring sharp elution bands).

-

Fraction Analysis: Spot fractions on TLC plates and stain with Ninhydrin (requires vigorous heating to thermally cleave the Boc group for visualization).

Analytical Characterization

-

LC-MS: The expected mass [M+H]

for C -

HPLC: Utilizing a reverse-phase C18 column with a gradient of 10-90% Acetonitrile in Water (0.1% TFA). A single sharp peak validates >95% purity.

Conclusion

The Arndt-Eistert homologation provides a robust, stereoretentive pathway for the synthesis of Boc-D-

References

-

Podlech, J., & Seebach, D. (1995). "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition. URL:[Link]

-

Babu, V. V. S., et al. (2002). "Homologation of α-Amino Acids to β-Amino Acids Using Boc2O." Journal of the Chemical Society, Perkin Transactions 1. URL:[Link]

Stability and storage conditions for Boc-D-beta-homoarginine(tos)

Title: Stability Dynamics and Storage Protocols for Boc-D-β-homoarginine(Tos)-OH in Peptide Synthesis

Executive Summary

Boc-D-β-homoarginine(Tos)-OH is a highly specialized, orthogonally protected amino acid derivative utilized in the synthesis of advanced peptidomimetics and therapeutic peptides. The incorporation of a D-stereocenter and a β-amino acid backbone provides profound resistance to proteolytic degradation, while the homoarginine side chain extends the guanidino group's reach, fundamentally altering receptor binding kinetics. This technical guide details the mechanistic rationale behind its protecting groups, degradation pathways, and the empirical protocols required for its optimal storage and handling.

Structural Mechanistics & Causality of Protecting Groups

To understand the strict storage requirements of this reagent, one must first analyze the causality behind its dual-protection strategy:

-

The Boc (tert-Butyloxycarbonyl) Group: This group protects the β-amino terminus. It is stable to nucleophiles and basic conditions but highly labile to moderate acids (e.g., Trifluoroacetic acid, TFA) [1]. Its thermal lability dictates that the compound must be kept away from excessive heat to prevent premature decarboxylation and amine exposure.

-

The Tos (p-Toluenesulfonyl) Group: Arginine derivatives are notoriously difficult to couple due to the highly basic, nucleophilic nature of the guanidino group, which can undergo side reactions such as lactamization or unwanted branching during peptide assembly [2]. The electron-withdrawing Tosyl group effectively masks this reactivity. Unlike the Pbf group commonly used in Fmoc-chemistry, the Tos group is highly stable to TFA, making it the standard choice for Boc-Solid Phase Peptide Synthesis (Boc-SPPS). It requires strong anhydrous acids (e.g., liquid HF or TFMSA) for final cleavage[3].

Stability Dynamics and Degradation Pathways

Boc-D-β-homoarginine(Tos)-OH is a stable white to off-white powder under ideal conditions, but it is highly susceptible to specific environmental stressors:

-

Hygroscopicity and Hydrolysis: The compound is inherently hygroscopic. Exposure to ambient humidity leads to rapid moisture absorption. While the Boc and Tos groups are generally stable to water at neutral pH, trapped moisture causes significant issues during peptide coupling by hydrolyzing activating agents (e.g., DIC, HATU, DCC) and drastically reducing coupling efficiency.

-

Thermal Degradation: Prolonged exposure to temperatures above 25°C can accelerate the degradation of the Boc group, especially if trace acidic impurities are present from the manufacturing process.

-

Photolytic Oxidation: While not highly photosensitive, long-term exposure to direct UV light can cause slight oxidation of the tosyl aromatic ring, leading to a yellowing of the powder and the potential generation of reactive oxygen species.

Quantitative Data: Stability and Storage Profiles

The following tables summarize the physicochemical stability and optimal storage guidelines to ensure maximum shelf-life and coupling efficiency.

Table 1: Physicochemical Stability Profile

| Parameter | Condition | Stability / Consequence |

| Acidic Media (Mild) | TFA in DCM (25-50%) | Labile (Boc cleavage occurs within 30-60 mins) |

| Acidic Media (Strong) | Liquid HF, 0°C | Labile (Tos cleavage occurs instantaneously) |

| Basic Media | Piperidine, DIEA | Highly Stable |

| Thermal Exposure | > 40°C | Moderate risk of Boc degradation over time |

| Moisture Exposure | Ambient Humidity | High risk of hygroscopic clumping; coupling failure |

Table 2: Storage Guidelines Matrix

| Storage Duration | Recommended Temperature | Atmospheric Condition | Container Specifications |

| Short-Term (< 1 Month) | 2°C to 8°C (Refrigerated) | Sealed, dry environment | Amber glass / Opaque HDPE |

| Long-Term (> 1 Month) | -20°C (Frozen) | Inert gas (Argon/Nitrogen) | Double-sealed with desiccant |

| Working Aliquot | Room Temp (During use) | Desiccator | Vials with PTFE-lined caps |

Experimental Workflow: Handling and Quality Verification

To maintain scientific integrity, the handling of Boc-D-β-homoarginine(Tos)-OH must follow a self-validating protocol. The most common cause of reagent failure is condensation introduced by improper thawing.

Protocol: Step-by-Step Handling and Equilibration

-

Thermal Equilibration (Critical Step): Remove the sealed container from the -20°C freezer or 2-8°C refrigerator. Do not open immediately. Allow the container to sit in a desiccator at room temperature for at least 60–90 minutes.

-

Causality: Opening a cold container causes immediate condensation of atmospheric moisture onto the hygroscopic powder, ruining its anhydrous state and leading to subsequent coupling failures.

-

-

Inert Atmosphere Purging: Once equilibrated, open the container inside a glove box or under a gentle stream of dry Argon.

-

Weighing: Rapidly weigh the required mass using a static-free spatula. Close the primary container immediately to minimize atmospheric exposure.

-

Quality Verification (TLC): Before initiating a costly SPPS run, verify the integrity of the amino acid to ensure no premature deprotection has occurred.

-

Dissolve 1 mg of the powder in 1 mL of Methanol.

-

Spot on a Silica Gel 60 F254 TLC plate.

-

Develop in a solvent system of Chloroform:Methanol:Acetic Acid (85:10:5).

-

Visualize under UV light (254 nm) to confirm the presence of the Tosyl group.

-

Apply a ninhydrin stain and heat. Self-Validation: The spot should remain colorless/negative if the Boc group is intact. A purple spot indicates premature Boc cleavage and free amine presence.

-

-

Re-sealing: Flush the primary container with Argon for 10 seconds, seal tightly with Parafilm, and return to -20°C storage.

Mandatory Visualization: Stability and Workflow Pathway

The following diagram maps the critical pathways of Boc-D-β-homoarginine(Tos)-OH based on environmental exposure versus optimal handling.

Degradation vs. Stability pathways for Boc-D-β-homoarginine(Tos)-OH based on storage.

Conclusion

The successful incorporation of Boc-D-β-homoarginine(Tos)-OH into complex peptide sequences relies entirely on rigorous storage and handling protocols. By understanding the chemical vulnerabilities of the Boc and Tosyl protecting groups, researchers can prevent moisture-induced coupling failures and thermal degradation, ensuring high-yield, high-purity syntheses.

References

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at:[Link]

A Technical Guide to the Strategic Incorporation of Boc-D-beta-homoarginine(tos) in the Synthesis of Advanced Peptide Therapeutics

Abstract

The landscape of peptide-based drug development is continuously evolving, driven by the need for enhanced stability, novel functionalities, and improved therapeutic profiles. Non-proteinogenic amino acids are at the forefront of this evolution, offering medicinal chemists a powerful toolkit to overcome the inherent limitations of natural peptides. Among these, Boc-D-beta-homoarginine(tos) stands out as a critical building block. This technical guide provides an in-depth exploration of Boc-D-beta-homoarginine(tos), not as a standalone bioactive molecule, but as a strategic component in the synthesis of next-generation peptide therapeutics. We will dissect its chemical properties, detail its application in solid-phase peptide synthesis, and, most importantly, analyze the profound biological implications of incorporating the D-beta-homoarginine moiety into a peptide's structure. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this unique building block for creating peptides with superior therapeutic potential.

Introduction: Deconstructing Boc-D-beta-homoarginine(tos)

Boc-D-beta-homoarginine(tos) is a derivative of the amino acid arginine, specifically designed for use in chemical synthesis.[1][2] Its name reveals its key structural modifications, each serving a precise purpose in the controlled, stepwise construction of a peptide. To understand its role, we must first appreciate its constituent parts:

-

Boc (tert-butyloxycarbonyl): This is a protecting group attached to the alpha-amino group of the amino acid. The Boc group is acid-labile, meaning it can be removed under acidic conditions, typically with trifluoroacetic acid (TFA).[3][4] This allows for the sequential addition of amino acids to a growing peptide chain.

-

D-Configuration: This indicates that the amino acid is the D-enantiomer, a mirror image of the naturally occurring L-amino acids. The incorporation of D-amino acids is a common strategy to enhance the stability of peptides against degradation by enzymes (proteases) in biological systems.[5]

-

beta-homoarginine: This signifies two critical modifications to the standard arginine structure. "Homo" indicates the addition of an extra methylene group (-CH2-) to the side chain, extending its length. "beta" signifies that the amino group is attached to the third carbon of the backbone, rather than the second (alpha) carbon. This alteration changes the spacing of the peptide backbone, influencing its secondary structure and proteolytic stability.

-

tos (Tosyl): The tosyl group is a robust, acid-stable protecting group for the highly basic guanidino function of the arginine side chain.[6] It prevents unwanted side reactions during synthesis and is typically removed during the final cleavage of the peptide from the solid support using strong acids like hydrogen fluoride (HF).[3][6]

In essence, Boc-D-beta-homoarginine(tos) is not a drug itself, but a highly specialized tool for building drugs. Its direct "mechanism of action" is in the realm of synthetic chemistry, enabling the creation of peptides with tailored biological properties.

Application in Boc-based Solid-Phase Peptide Synthesis (SPPS)

The primary application of Boc-D-beta-homoarginine(tos) is as a building block in Boc-based Solid-Phase Peptide Synthesis (SPPS).[7] This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

The SPPS Workflow for Incorporating Boc-D-beta-homoarginine(tos)

The incorporation of Boc-D-beta-homoarginine(tos) into a peptide sequence follows a cyclical process, as outlined below.

Step-by-Step Protocol:

-

Resin Preparation: The synthesis begins with a suitable solid support resin (e.g., Merrifield or MBHA resin) to which the first amino acid of the desired peptide is attached.[3][8]

-

Boc Deprotection: The Boc protecting group on the resin-bound amino acid is removed by treating the resin with a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[8] This exposes a free amino group, ready for the next coupling reaction.

-

Neutralization: The resin is washed and then neutralized with a base, such as 10% diisopropylethylamine (DIEA) in DCM, to prepare the free amino group for coupling.[6][8]

-

Amino Acid Activation & Coupling: In a separate vessel, Boc-D-beta-homoarginine(tos) is activated. This involves reacting its carboxylic acid group with a coupling agent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA) in a solvent like N,N-dimethylformamide (DMF).[5][6] The activated amino acid solution is then added to the resin, and the mixture is agitated to facilitate the formation of a new peptide bond.

-

Washing: The resin is thoroughly washed with solvents like DMF and DCM to remove any unreacted reagents and byproducts.[5]

-

Cycle Repetition: Steps 2 through 5 are repeated for each subsequent amino acid to be added to the peptide sequence.

-

Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the tosyl group on the D-beta-homoarginine residue) are removed simultaneously. This is typically achieved using a strong acid cocktail, such as hydrogen fluoride (HF) with scavengers like anisole or thiocresol to prevent side reactions.[3]

Visualization of the SPPS Cycle

Caption: General workflow for Boc-based solid-phase peptide synthesis.

The Biological Impact of D-beta-homoarginine Incorporation

The true value of Boc-D-beta-homoarginine(tos) lies in the unique properties that the D-beta-homoarginine residue imparts to the final peptide. These modifications can dramatically alter the peptide's interaction with biological systems.

Enhanced Proteolytic Stability

Native peptides composed of L-amino acids are often rapidly degraded by proteases in the body, limiting their therapeutic efficacy. The incorporation of a D-amino acid creates a peptide bond that is not recognized by most proteases, significantly increasing the peptide's half-life in plasma.[5] Furthermore, the beta-amino acid structure alters the peptide backbone, making it even more resistant to enzymatic cleavage. This enhanced stability is a cornerstone of modern peptide drug design.

Altered Conformation and Binding Affinity

The introduction of a beta-amino acid into a peptide chain adds an extra carbon atom to the backbone for each beta residue. This change in spacing disrupts typical secondary structures like alpha-helices and beta-sheets, often inducing novel folding patterns such as helices with different pitches or more stable turns. This conformational change can lead to:

-

Novel Receptor Interactions: The altered shape may allow the peptide to bind to receptors or enzyme active sites in a way that the native L-alpha-peptide cannot, potentially leading to new biological activities or improved binding affinity.

-

Increased Specificity: The unique conformation may reduce off-target binding, leading to a better safety profile.

Modulating Bioactivity through the Homoarginine Side Chain

L-homoarginine is a naturally occurring amino acid that is a substrate for nitric oxide synthase (NOS), an enzyme crucial in cardiovascular and nervous system function.[][10] Low levels of homoarginine have been associated with an increased risk of cardiovascular disease.[10][11] While the direct biological role of D-homoarginine is less studied, incorporating it into a peptide introduces a highly basic guanidino group on an extended, flexible linker. This can influence the peptide's function in several ways:

-

Enzyme Inhibition: The guanidino group is critical for the function of many proteases, which often cleave after arginine or lysine residues. A peptide containing a non-cleavable D-beta-homoarginine residue could act as a competitive inhibitor for such enzymes, including serine proteases.[][13]

-

Enhanced Cell Penetration: Arginine-rich peptides are well-known for their ability to cross cell membranes. The positive charge of the homoarginine side chain can contribute to this property, potentially improving the intracellular delivery of the peptide therapeutic.[8]

-

Nucleic Acid Binding: The positively charged side chain can interact with the negatively charged phosphate backbone of DNA and RNA, making peptides containing this residue candidates for applications in gene therapy or as antisense oligonucleotides.

Caption: Impact of D-beta-homoarginine on peptide properties.

Quantitative Data Summary

While specific quantitative data on the mechanism of action of peptides containing D-beta-homoarginine is proprietary and sequence-dependent, the following table summarizes the general properties of the protecting groups used in its synthesis.

| Property | Boc Group (N-alpha Protection) | Tosyl Group (Side-Chain Protection) |

| Chemical Nature | tert-butyloxycarbonyl | p-Toluenesulfonyl |

| Lability Condition | Acid-labile | Strong Acid-labile |

| Reagent for Removal | Trifluoroacetic Acid (TFA) | Hydrogen Fluoride (HF) |

| Typical Removal Time | 20-30 minutes per cycle[3] | 60-90 minutes (final step)[6] |

| Stability | Stable to bases and nucleophiles | Stable to TFA and bases |

Conclusion

Boc-D-beta-homoarginine(tos) is a testament to the sophistication of modern medicinal chemistry. It is not a therapeutic agent in its own right but rather a masterfully designed building block that empowers the creation of peptide drugs with enhanced stability, novel conformations, and tailored biological activities. By understanding the distinct roles of its constituent parts—the transient Boc protector, the stability-enhancing D- and beta-configurations, and the robust tosyl-protected homoarginine side chain—researchers can strategically design peptides that overcome the limitations of their natural counterparts. As the demand for more effective and durable peptide therapeutics grows, the judicious use of specialized building blocks like Boc-D-beta-homoarginine(tos) will remain a cornerstone of innovation in drug development.

References

-

Peptides International. Boc-beta-HArg(Tos)-OH [136271-81-3]. Available at: [Link]

-

Dodds, J. N., et al. (2017). Boc3Arg-linked ligands induce degradation by localizing target proteins to the 20S proteasome. bioRxiv. Available at: [Link]

- Google Patents. EP1968995A1 - Methods for the synthesis of arginine-containing peptides.

-

MDPI. Computational Approach to Identifying New Chemical Entities as Elastase Inhibitors with Potential Antiaging Effects. International Journal of Molecular Sciences. Available at: [Link]

-

CORDIS | European Commission. Therapeutic potential of homoarginine in cardiovascular disease. Available at: [Link]

-

Lendeckel, U., et al. (2023). Homoarginine in health and disease. Current Opinion in Clinical Nutrition and Metabolic Care. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chempep.com [chempep.com]

- 4. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Boc-D-Arg(Tos)-OH Novabiochem 61315-61-5 [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 10. Therapeutic potential of homoarginine in cardiovascular disease | H4H Project | Results in Brief | FP7 | CORDIS | European Commission [cordis.europa.eu]

- 11. Homoarginine in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Role of the tosyl protecting group in arginine derivatives

An In-Depth Technical Guide to the Role of the Tosyl Protecting Group in Arginine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arginine, with its strongly basic guanidinium side chain, presents a formidable challenge in peptide synthesis and the development of arginine-based therapeutics. Effective protection of this functional group is critical to prevent unwanted side reactions and ensure the desired final product. The p-toluenesulfonyl (Tosyl, Tos) group is a historically significant and cost-effective solution, particularly within the framework of tert-butoxycarbonyl (Boc) based solid-phase peptide synthesis (SPPS). This guide provides a comprehensive analysis of the tosyl protecting group's role, from the fundamental chemistry of its application to detailed, field-tested protocols for its use and removal. We will explore the causality behind its selection, the critical side reactions associated with its cleavage, and its enduring relevance in a field with ever-expanding options for amino acid protection.

The Arginine Conundrum in Peptide Synthesis

The side chain of arginine contains a guanidinium group, which is strongly basic (pKa ≈ 12.5) and remains protonated under most physiological conditions.[1][2] This inherent basicity and high nucleophilicity make the unprotected arginine residue highly reactive during the chemical steps of peptide synthesis. Without an effective protecting group, the guanidinium nitrogen atoms can engage in undesirable side reactions, such as acyl migration or reacting with the activated carboxyl groups of incoming amino acids, leading to chain branching or failed couplings. Furthermore, protecting the guanidinium group is essential to improve the solubility of the arginine derivative in the organic solvents commonly used in SPPS.[1]

The Tosyl Group: A Stalwart Protector

The p-toluenesulfonyl (Tosyl or Tos) group is an arylsulfonyl group that has long served as a reliable protector for arginine's guanidinium function.[3] Its electron-withdrawing nature significantly reduces the basicity and nucleophilicity of the guanidinium moiety, rendering it inert to the coupling conditions employed in peptide synthesis. Historically, the tosyl group became a workhorse in Boc-based SPPS due to its high stability throughout the repeated cycles of acidic TFA treatment used to deprotect the Nα-Boc group.[1][3]

Logical Workflow for Tosyl-Protected Arginine in Peptide Synthesis

The following diagram illustrates the general lifecycle of the tosyl group in a typical Boc-SPPS workflow.

Caption: General workflow for using Nα-Boc-Arg(Tos)-OH in SPPS.

Synthesis of Nα-Boc-Nω-Tosyl-L-Arginine

The preparation of the tosyl-protected arginine building block is a critical first step. The causality behind this procedure is to selectively introduce the robust tosyl group onto the side-chain guanidinium function while the alpha-amino group is temporarily protected by the Boc group.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative synthesis adapted from established chemical principles.[4]

Materials:

-

Nα-Boc-L-arginine

-

p-Toluenesulfonyl chloride (Tosyl Chloride, TsCl)

-

Sodium hydroxide (NaOH)

-

Acetone

-

Water (deionized)

-

Ethyl acetate

-

Hydrochloric acid (HCl), 1N

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve Nα-Boc-L-arginine (1 equivalent) in a cold (0 °C) aqueous solution of 2N NaOH (3 equivalents).

-

Solvent Addition: Add an equal volume of acetone to the solution to maintain homogeneity as the reaction proceeds.

-

Tosylation: While maintaining the temperature at 0 °C with an ice bath, add p-toluenesulfonyl chloride (1.5-2.0 equivalents) portion-wise over 30-60 minutes. The slow addition is crucial to control the exothermic reaction and prevent hydrolysis of the tosyl chloride.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then at room temperature for an additional 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the starting material.

-

Work-up (Quenching & Extraction):

-

Dilute the reaction mixture with water.

-

Carefully acidify the solution to a pH of ~2-3 with 1N HCl. This protonates the carboxylate, making the product extractable into an organic solvent.

-

Extract the aqueous layer three times with ethyl acetate.

-

-

Purification:

-

Combine the organic extracts and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Validation: The resulting crude product (often a glassy solid) can be further purified by column chromatography if necessary. The final product, Nα-Boc-Nω-Tosyl-L-arginine, should be characterized by NMR and Mass Spectrometry to confirm its structure and purity before use in peptide synthesis.

The Critical Step: Deprotection of the Tosyl Group

The high stability that makes the tosyl group reliable during synthesis also makes it challenging to remove. Deprotection requires very strong acidic conditions, a significant drawback of this protecting group.[2][3]

Deprotection Chemistry

The cleavage mechanism involves the protonation of the sulfonamide nitrogen by a superacid (like HF or TFMSA), followed by the cleavage of the S-N bond to release the free guanidinium group and a tosyl cation.

Caption: Simplified mechanism of Tosyl group cleavage from Arginine.

Comparative Overview of Deprotection Reagents

| Reagent System | Conditions | Advantages | Disadvantages & Safety Concerns |

| Anhydrous Hydrogen Fluoride (HF) | 0 °C, 60-90 min[3] | Effective and well-established for global deprotection. | Highly toxic, corrosive, and requires specialized Teflon apparatus. Can cause side reactions.[2] |

| TFMSA / Thioanisole | 0 °C, 60-90 min | Less hazardous than HF, can be performed in standard glassware. Thioanisole acts as a scavenger. | Still a very strong, corrosive acid. Requires careful handling and quenching. |

| TMSOTf / Thioanisole / TFA | 0 °C to RT | Milder than HF, effective for many substrates. | Reagents are moisture-sensitive and expensive. |

Detailed Experimental Protocol: TFMSA/Thioanisole Cleavage

This protocol outlines the deprotection of a tosyl group from a peptide anchored to a resin. Extreme caution is required.

Materials:

-

Peptidyl-resin containing Arg(Tos)

-

Trifluoromethanesulfonic acid (TFMSA)

-

Thioanisole (scavenger)

-

Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Preparation: Place the dry peptidyl-resin in a round-bottom flask. Perform all subsequent steps in a certified chemical fume hood. Wear appropriate PPE (gloves, lab coat, face shield).

-

Scavenger Addition: Add thioanisole (typically 10% v/v of the total cleavage cocktail) to the resin. If tryptophan is present in the peptide, add additional scavengers like p-cresol.[3]

-

Acid Addition: Cool the flask to 0 °C in an ice bath. Slowly add cold TFMSA (enough to form a slurry with the resin). The order of addition (scavenger first) is critical to ensure the scavenger is present to trap reactive species as they form.

-

Reaction: Stir the mixture at 0 °C for 60-90 minutes.[3] The reaction time is a balance between complete deprotection and minimizing acid-catalyzed degradation of the peptide.

-

Peptide Precipitation: Transfer the acidic solution (filter away the resin) into a large volume of ice-cold diethyl ether. The peptide will precipitate out of solution.

-

Isolation: Collect the precipitated peptide by centrifugation, wash several times with cold ether to remove residual acid and scavengers, and then dry under vacuum.

-

Validation: The crude peptide should be purified by HPLC and its identity confirmed by mass spectrometry.

Navigating the Pitfalls: Side Reactions and Mitigation

The primary side reaction of concern occurs during the strong acid deprotection step. The cleaved tosyl group can form a reactive tosyl cation, which can electrophilically attack sensitive residues, most notably the indole ring of tryptophan.[3][5]

Mechanism of Tryptophan Alkylation

Caption: Competing reactions for the tosyl cation during deprotection.

This alkylation is effectively suppressed by including "scavengers" in the cleavage cocktail. Scavengers are nucleophilic compounds, like thioanisole or cresol, that are more reactive towards the tosyl cation than the tryptophan residue, thus trapping the reactive species before it can damage the peptide.[3][5]

Comparative Analysis: Tosyl vs. Other Arginine Protecting Groups

The choice of a protecting group is a trade-off between stability, ease of removal, and potential for side reactions.[3]

| Protecting Group | Common Strategy | Deprotection Conditions | Key Advantage | Major Disadvantage / Side Reaction |

| Tosyl (Tos) | Boc-SPPS | Very Strong Acid (HF, TFMSA)[3] | Cost-effective, robust, high coupling efficiency.[2][3] | Harsh cleavage; can alkylate Trp.[3] |

| Nitro (NO₂) | Boc-SPPS | Very Strong Acid (HF)[5] | Cost-effective, very stable.[3] | Harsh cleavage; can be reduced to form ornithine derivatives.[5] |

| Mts | Boc-SPPS | Strong Acid (TFMSA, TFA)[3] | More acid-labile than Tos, allowing milder cleavage.[3] | Can also alkylate Trp.[3] |

| Pbf | Fmoc-SPPS | Mild Acid (TFA)[3] | High acid lability, mild removal.[3] | Less common and validated in Boc-SPPS. |

| (Boc)₂ | Boc-SPPS | Mild Acid (TFA)[2] | Very mild removal, compatible with Nα-Boc cleavage. | High propensity for δ-lactam formation during coupling, leading to chain termination.[2] |

Decision Tree for Arginine Protecting Group Selection (Boc-SPPS)

Caption: A guide for selecting an Arginine protecting group in Boc-SPPS.

Beyond Peptide Synthesis: Other Applications

While its primary role is in synthesis, tosyl-arginine derivatives have found utility in other biochemical applications. The most prominent example is Nα-Tosyl-L-arginine methyl ester (TAME) . TAME is widely used as a synthetic substrate for assaying the activity of serine proteases like trypsin, thrombin, and kallikreins.[6][7] The enzymatic hydrolysis of the ester bond can be monitored spectrophotometrically, providing a quantitative measure of enzyme activity.[7] TAME has also been identified as an inhibitor of the anaphase-promoting complex (APC), a critical ubiquitin ligase in the cell cycle, making it a tool for cell biology research.[7]

Conclusion: The Enduring Relevance of the Tosyl Group

In the landscape of modern peptide chemistry, with its emphasis on milder and more orthogonal protection schemes like Fmoc/tBu, the tosyl group may appear to be a relic of a harsher era. However, its low cost, high stability, and the extensive historical validation of its use ensure its continued relevance, particularly in large-scale synthesis of robust peptides via the Boc-SPPS strategy. For researchers equipped to handle strong acid cleavage and who understand its primary side reaction, Arg(Tos) remains a reliable and economically viable choice. A thorough understanding of its chemistry—both its strengths and weaknesses—is essential for any scientist or drug development professional working with arginine-containing peptides.

References

- BenchChem. (n.d.). A Comparative Guide to Alternative Protecting Groups for Arginine in Boc-Based Peptide Synthesis.

- Fujii, N., & Yajima, H. (1981). Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system. Journal of the Chemical Society, Chemical Communications.

- Ariyoshi, Y., & Shiba, T. (1963). Synthesis of Poly-l-arginine. Bulletin of the Chemical Society of Japan.

- Gomółka, A., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules.

- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

- ResearchGate. (n.d.). Arginine derivatives with masked side chain (Ts = tosyl group; Hoc = hexyloxycarbonyl).

- Leading Chemical. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.

- Góngora-Benítez, M., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules.

- Boissonnas, R. A., & Schwyzer, R. (1964). Ng tosyl arginine and peptide synthesis therewith. U.S. Patent 3,131,174.

- BenchChem. (n.d.). Advantages of using Boc-arg(boc)2-OH over other arginine derivatives like Boc-Arg(Tos).

- ChemicalBook. (n.d.). P-TOLUENESULFONYL-L-ARGININE METHYL ESTER HCL | 901-47-3.

- Zimenkov, Y. N., et al. (2024). Derivatizing Agent Selection for Hydrophilic Lysine- and Arginine-Containing Tetradecapeptide Analysis in Human Plasma by RP HPLC-MS/MS. Molecules.

- Creative Proteomics. (n.d.). Advanced Arginine Detection: LC-MS, HPLC & Metabolomics.

- PubChem. (n.d.). Tosylarginine Methyl Ester.

- Cayman Chemical. (n.d.). N-4-Tosyl-L-arginine methyl ester (hydrochloride).

- Peptides International. (n.d.). Tos-Arg-OMe HCl [1784-03-8].

Sources

- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. US3131174A - Ng tosyl arginine and peptide synthesis therewith - Google Patents [patents.google.com]

- 5. peptide.com [peptide.com]

- 6. P-TOLUENESULFONYL-L-ARGININE METHYL ESTER HCL | 901-47-3 [chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

Beyond the Mirror: The Biological Significance and Engineering of D-Amino Acid Peptides in Next-Generation Therapeutics

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary: The Chiral Paradigm Shift

For decades, the development of peptide-based therapeutics has been bottlenecked by a fundamental biological limitation: poor pharmacokinetic profiles due to rapid proteolytic degradation. Because endogenous proteases have evolved to stereospecifically recognize and cleave natural L-amino acid peptide bonds, all-L-peptides often exhibit serum half-lives measured in mere minutes.

The strategic incorporation of D-amino acids—the non-proteogenic enantiomers of natural amino acids—represents a paradigm shift in peptide engineering. By introducing "chiral mismatches" into the peptide backbone, researchers can effectively blindside endogenous and bacterial proteases[1]. As a Senior Application Scientist, I have observed that transitioning from L- to D-peptides is not merely a structural swap; it fundamentally alters target engagement, immunogenicity, and self-assembly behaviors[2]. This guide explores the mechanistic causality behind D-amino acid biological activity and provides a field-proven, self-validating protocol for their precise synthesis.

Mechanistic Foundations: Why D-Amino Acids?

Absolute Proteolytic Resistance (The "Stealth" Effect)

The primary driver for D-amino acid incorporation in drug development is the dramatic increase in resistance to enzymatic degradation[1]. Proteolytic enzymes, such as trypsin, pepsin, and serum peptidases, possess highly stereospecific active sites. When a D-amino acid is introduced at a known cleavage site, the spatial orientation of the side chain prevents the necessary transition-state geometry required for hydrolysis. Consequently, D-peptides can persist at the site of infection or within systemic circulation for exponentially longer periods, leading to improved therapeutic outcomes[1].

Antimicrobial Peptides (AMPs) and Membrane Disruption

Antimicrobial resistance is a critical global health challenge. Bacteria actively suppress host AMPs by secreting proteolytic enzymes[3]. By utilizing D-amino acids, researchers have developed enantiomeric and diastereomeric AMPs that serve as "Trojan horses"[4].

Crucially, the mechanism of action for most AMPs relies on physical membrane disruption (via amphipathic α-helical or β-sheet structures) rather than stereospecific receptor binding[5]. Because the electrostatic and hydrophobic forces driving membrane insertion are independent of chirality, D-AMPs retain—and often exceed—the bactericidal activity of their L-counterparts while remaining completely impervious to bacterial proteases[1][3].

Structural Modulation and Self-Assembly

Beyond stability, local changes in chirality induce profound secondary structure alterations. Heterochiral peptides (containing both D- and L-residues) exhibit a marked tendency toward self-assembly at low concentrations[2]. For example, the incorporation of a D-Pro–L-Pro motif reliably promotes a rigid hairpin conformation, which has been utilized to engineer enzymatically stable nanotubes and hydrogels for the long-term delivery of anticancer agents[2].

Systems & Pathways: Mechanism of Action

To visualize the pharmacokinetic advantage of D-amino acid incorporation, the following diagram maps the divergent biological fates of L-peptides versus D-peptides upon systemic administration.

Diagram 1: Mechanistic pathway illustrating chiral evasion of proteases by D-amino acid peptides.

Quantitative Impact: Comparative Pharmacokinetics

The substitution of naturally occurring L-amino acids with their D-enantiomers yields measurable, order-of-magnitude improvements in drug viability[1]. The table below synthesizes standard benchmarking data utilized in preclinical peptide drug development.

| Pharmacokinetic Parameter | All-L-Peptide (Wild Type) | D-Enantiomer / D-Substituted | Biological & Clinical Consequence |

| Serum Half-Life | < 30 minutes | > 24 hours | Drastic reduction in dosing frequency; enables systemic therapies. |

| Proteinase K Stability | Fully degraded in < 15 mins | Intact after 24 hours | High persistence in aggressive, protease-rich tumor microenvironments. |

| MIC (S. aureus) | ~16 µg/mL | 4 - 8 µg/mL | Enhanced antimicrobial efficacy due to prolonged membrane interaction[1]. |

| Immunogenicity | Moderate to High | Extremely Low | Poor MHC presentation prevents the formation of neutralizing antibodies. |

Workflow & Protocol: Precision Synthesis of D-Peptides

The Epimerization Challenge (Causality in Chemistry)

While Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is standard, D-amino acids introduce a critical vulnerability: epimerization (racemization). When using strong bases like DIEA with uronium salts (e.g., HATU) for activation, the carboxyl group forms an oxazolone intermediate. The base can abstract the alpha-proton, flipping the D-chirality back to an L/D mixture.

The Solution: To ensure a self-validating, enantiomerically pure synthesis, we mandate the use of DIC (Diisopropylcarbodiimide) and OxymaPure . This combination maintains a neutral-to-slightly-acidic coupling environment, entirely bypassing the base-catalyzed oxazolone epimerization pathway.

Step-by-Step Methodology: High-Fidelity D-Peptide SPPS

Step 1: Resin Swelling & Preparation

-

Weigh Rink Amide AM resin (for C-terminal amidation, which mimics natural AMPs) and swell in Dimethylformamide (DMF) for 30 minutes.

-

Validation: Resin should visually expand and become translucent, ensuring maximum surface area for coupling.

Step 2: Fmoc Deprotection

-

Treat the resin with 20% Piperidine in DMF for 2 x 10 minutes.

-

Expert Insight: If the sequence contains D-Aspartic acid, add 0.1 M HOBt to the piperidine solution. This prevents base-catalyzed aspartimide formation, a common side-reaction that destroys peptide yield.

Step 3: Epimerization-Free Activation & Coupling

-

Prepare 4 equivalents of the Fmoc-D-Amino Acid and 4 equivalents of OxymaPure in DMF.

-

Add 4 equivalents of DIC. Stir for 2 minutes for pre-activation.

-

Add the mixture to the resin and agitate for 60 minutes at room temperature.

-

Self-Validating Checkpoint: Perform a Kaiser Test . A yellow/colorless bead indicates complete coupling (no free primary amines). A blue bead indicates incomplete coupling; repeat the DIC/Oxyma step.

Step 4: Global Cleavage and Deprotection

-

Treat the resin with a cleavage cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

Step 5: Chiral Purity Analysis

-

Purify via RP-HPLC.

-

Crucial Validation: Subject the purified peptide to Marfey’s reagent derivatization followed by LC-MS. This confirms absolute chiral integrity and verifies that 0% of the D-amino acids reverted to L-enantiomers during synthesis.

Diagram 2: Optimized Fmoc-SPPS workflow for D-peptides emphasizing epimerization control.

Conclusion

The incorporation of D-amino acids is not a mere academic curiosity; it is a fundamental engineering requirement for the clinical translation of many peptide therapeutics. By leveraging chiral mismatches, drug development professionals can overcome the historical limitations of peptide stability, unlocking highly potent, long-lasting antimicrobial agents and self-assembling nanomaterials. However, realizing this potential requires rigorous adherence to specialized synthetic protocols that prioritize chiral integrity at every step.

References

-

Kapil, S., & Sharma, V. (2021). d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance. Canadian Journal of Microbiology, 67(2), 119-137.

-

Royal Society of Chemistry. (2020). The Use of d-Amino Acids for Peptide Self-assembled Systems. In: Peptide Self-Assembly.

-

MDPI. (2022). Polymer Conjugates of Antimicrobial Peptides (AMPs) with d-Amino Acids (d-aa): State of the Art and Future Opportunities. Biomolecules/Polymers.

-

BenchChem. (2025). Biological activity comparison between D- and L-amino acid analogs. BenchChem Technical Resources.

Sources

Standard protocol for coupling Boc-D-beta-homoarginine(tos) in SPPS

Application Note: Optimized Protocol for the Coupling of Boc-D-β-homoarginine(Tos)-OH in Solid-Phase Peptide Synthesis

Mechanistic Insights & Causality

The incorporation of non-natural amino acids, such as D-β-homoarginine, is a cornerstone strategy in the development of peptidomimetics and advanced therapeutics. The β-homo modification introduces an additional methylene group into the peptide backbone. This structural alteration confers exceptional resistance to proteolytic degradation while expanding the conformational space of the target molecule. However, synthesizing peptides containing Boc-D-β-homoArg(Tos)-OH via Solid-Phase Peptide Synthesis (SPPS) presents unique chemical challenges. The steric hindrance imparted by the β-carbon significantly retards coupling kinetics. Furthermore, the highly basic and nucleophilic guanidino side chain necessitates robust protection to prevent deleterious side reactions, such as δ-lactam (or homologous lactam) formation and unwanted acylation[1].

The Role of the Tosyl Protecting Group: In Boc-SPPS, the Tosyl (Tos, p-toluenesulfonyl) group is the gold standard for arginine side-chain protection. As a strongly electron-withdrawing arylsulfonyl group, it effectively delocalizes the electron density of the guanidino moiety, rendering it unreactive during the activation and coupling phases[2]. Unlike the di-Boc protection strategy, which is prone to lactamization upon activation, the Tosyl group offers superior stability throughout the repetitive trifluoroacetic acid (TFA) treatments required for N-α Boc deprotection[1][3]. The trade-off for this stability is the requirement for harsh acidic conditions—typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA)—to achieve global deprotection and resin cleavage[2].

Workflow Visualization

The following diagram illustrates the self-validating Boc-SPPS cycle tailored specifically for the incorporation of sterically hindered residues like Boc-D-β-homoArg(Tos)-OH.

Fig 1. Boc-SPPS cycle for Boc-D-β-homoArg(Tos)-OH, emphasizing self-validation via Kaiser testing.

Quantitative Optimization Data

To overcome the sluggish kinetics associated with β-amino acids, the selection of the coupling reagent is critical. Table 1 outlines the kinetic and mechanistic trade-offs of common activation systems.

Table 1: Coupling Reagent Comparison for β-homoarginine

| Reagent System | Equivalents (AA:Activator:Base) | Activation Time | Coupling Time | Epimerization Risk | Recommendation |

|---|---|---|---|---|---|

| HATU / DIEA | 1 : 0.95 : 2 | 1-2 min | 1-2 hr | Low | Gold standard for sterically hindered β-amino acids[4]. |

| HBTU / DIEA | 1 : 0.9 : 2 | 1-2 min | 2-3 hr | Moderate | Slower kinetics; requires longer coupling times. |

| DIC / Oxyma | 1 : 1 : - | In situ | 2-4 hr | Low | Cost-effective, but prone to slower coupling for bulky residues. |

Because the Tosyl group requires extreme acidic conditions for removal, the cleavage strategy must be carefully planned. Table 2 summarizes the established protocols for Tosyl removal.

Table 2: Cleavage Condition Comparison for Tosyl Protection

| Cleavage Reagent | Scavengers | Temp | Time | Efficacy on Tosyl | Safety Profile |

|---|---|---|---|---|---|

| Anhydrous HF | p-cresol / DMS | 0°C | 60-90 min | Excellent | Highly hazardous; requires specialized PTFE apparatus. |

| TFMSA / TFA | thioanisole / m-cresol | 0°C | 90-120 min | Good | Corrosive but manageable in standard glassware[2]. |

Experimental Protocol: Self-Validating Coupling Workflow

This protocol is designed for a standard 0.1 mmol scale synthesis utilizing a Boc-compatible resin (e.g., PAM or Merrifield resin).

Phase 1: Preparation and Deprotection

-

Resin Swelling: Suspend the peptidyl-resin in dichloromethane (DCM) for 30 minutes to maximize the accessibility of the reactive sites within the polymer matrix.

-

N-α Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM (v/v) for 5 minutes. Drain, and repeat the treatment for an additional 20-25 minutes[3].

-

Causality: TFA selectively cleaves the acid-labile Boc group via acidolysis, leaving the highly stable Tosyl group intact[3].

-

-

Washing: Wash the resin thoroughly with DCM (3 × 1 min) to remove excess TFA.

-

Neutralization (Critical Step): Treat the resin with 10% diisopropylethylamine (DIEA) in DCM (v/v) for 2 × 3 minutes.

-

Causality: TFA deprotection leaves the N-terminal amine as a protonated TFA salt. Neutralization converts it back to a nucleophilic free amine, which is an absolute prerequisite for the subsequent coupling step[5].

-

-

Wash the resin with DCM (3 × 1 min) and N,N-dimethylformamide (DMF) (3 × 1 min).

Phase 2: Activation and Coupling

-

Reagent Preparation: In a separate vial, dissolve 3.0 equivalents (0.3 mmol) of Boc-D-β-homoArg(Tos)-OH and 2.9 equivalents of HATU in a minimal volume of amine-free DMF.

-

Activation: Add 6.0 equivalents of DIEA to the amino acid solution. Agitate for 1-2 minutes.

-

Causality: HATU rapidly converts the carboxylic acid into a highly reactive O-At (7-azabenzotriazole) ester, which is necessary to overcome the steric barrier of the β-homo modification[4].

-

-

Coupling: Transfer the activated amino acid solution to the resin. Agitate at room temperature for 2 to 4 hours.

Phase 3: Self-Validation

-

Kaiser Test (Ninhydrin Assay): Extract a few resin beads and wash them with ethanol. Add 1 drop each of ninhydrin, phenol, and potassium cyanide solutions, and heat at 110°C for 3 minutes.

-

Negative Result (Colorless/Yellow beads): Indicates complete coupling. Proceed to the next synthesis cycle[4].

-

Positive Result (Blue beads): Indicates unreacted primary amines. Do not proceed. Perform a double coupling using fresh reagents (DIC/Oxyma can be used as an orthogonal secondary coupling system to alter the transition state geometry)[4].

-

Phase 4: Global Cleavage and Deprotection

-

HF Cleavage (Preferred Method): Transfer the dried peptide-resin to a specialized PTFE HF cleavage apparatus. Add p-cresol (scavenger) and distill anhydrous HF into the vessel at -78°C. Stir the reaction at 0°C for 60-90 minutes[2].

-

Alternative TFMSA Cleavage: If HF is unavailable, suspend the resin in TFA, thioanisole, and m-cresol. Cool to 0°C and add TFMSA dropwise. Stir for 90-120 minutes[2]. Precipitate the crude peptide using cold diethyl ether.

References

Sources

Deprotection of the Boc group from D-beta-homoarginine residues

Advanced Application Note: Deprotection of the Boc Group from D-

Executive Summary

D-

Mechanistic Framework: Acidolysis and Cation Scavenging

The removal of the Boc group is an acid-catalyzed process (acidolysis). The reaction initiates with the protonation of the carbamate oxygen, followed by a rate-limiting fragmentation that releases a tert-butyl cation and a carbamic acid intermediate[1]. The carbamic acid then rapidly decarboxylates to yield the free amine salt.

Causality in Scavenger Selection:

The highly reactive tert-butyl cation generated during cleavage can act as a potent electrophile, alkylating nucleophilic sites within the peptide[2]. While the highly basic guanidino group of D-

Acid-catalyzed mechanistic pathway of Boc deprotection and carbocation scavenging.

Comparative Reagent Matrix: TFA vs. HCl

The two standard acidic reagents for Boc removal are Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-Dioxane[4]. The choice dictates the counterion of the resulting D-

| Parameter | 50% TFA in DCM | 4M HCl in 1,4-Dioxane |

| Reaction Kinetics | Rapid (30 min – 1 hr)[3] | Moderate to Rapid (1 – 2 hr)[4] |

| Resulting Salt | Trifluoroacetate (TFA salt) | Hydrochloride (HCl salt) |

| Volatility | High (Easily removed in vacuo) | Moderate (Requires co-evaporation) |

| Selectivity | Cleaves most acid-labile groups | Highly selective; avoids TFA salts[5] |

| Application Context | Standard SPPS & Solution-Phase[6] | Preferred when TFA salts inhibit downstream steps[7] |

Self-Validating Experimental Protocols

Protocol A: Solution-Phase N- -Boc Deprotection using TFA/DCM

This method is highly effective for global Boc deprotection, including N-

-

Substrate Preparation: Dissolve the Boc-protected D-

-homoarginine derivative in anhydrous DCM to a concentration of 0.1 M[3].-

Causality: Anhydrous conditions prevent premature hydrolysis of sensitive ester bonds, while DCM provides excellent solvation for the protected, non-polar substrate.

-

-

Temperature Control: Cool the reaction flask to 0 °C using an ice bath.

-

Causality: The addition of strong acid is highly exothermic; cooling mitigates thermal degradation and suppresses unwanted side reactions[3].

-

-

Acid Addition: Slowly add an equal volume of neat TFA (yielding a 50% v/v TFA/DCM solution). If sensitive residues are present, add scavengers (e.g., 2.5% TIPS, 2.5% H₂O) prior to TFA addition[3].

-

Reaction Propagation: Remove the ice bath and stir at room temperature for 1 to 2 hours.

-

In-Process Validation (LC-MS/TLC): Monitor the consumption of the starting material. The highly polar deprotected D-

-homoarginine will exhibit a significantly lower Rf value on silica TLC compared to the Boc-protected precursor. -

Volatile Removal: Concentrate the mixture in vacuo. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA.

-

Precipitation and Isolation: Triturate the resulting oil with ice-cold anhydrous diethyl ether.

-

Causality: The D-

-homoarginine TFA salt is highly polar and will rapidly precipitate, whereas the cleaved tert-butyl byproducts, scavengers, and residual TFA remain soluble in the ether[3]. Centrifuge and decant to isolate the pure salt.

-

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Deprotection using HCl/Dioxane

When D-

-

Resin Swelling: Suspend the peptide-resin in anhydrous DCM for 15 minutes, then drain.

-

Causality: Swelling expands the polymer matrix, ensuring the interior reactive sites are fully accessible to the acid.

-

-

Acid Treatment: Add 4M HCl in 1,4-dioxane (approx. 10 mL per gram of resin)[4].

-

Agitation: Shake the reaction vessel at room temperature for 30 minutes. Drain and repeat with a fresh portion of 4M HCl/dioxane for an additional 30 minutes to ensure complete deprotection[8].

-

In-Process Validation (Ninhydrin Test): Take a few resin beads, wash with DCM, and perform a Ninhydrin (Kaiser) test. A deep blue color confirms the presence of the free primary/secondary amine, validating successful Boc removal.

-

Neutralization and Washing: Wash the resin extensively with DCM (3×), followed by 5% N,N-Diisopropylethylamine (DIPEA) in DCM (3×) to neutralize the hydrochloride salt, preparing the

-amine for the subsequent coupling step[9].

Self-validating experimental workflow for the deprotection of Boc-D-β-homoarginine.

Analytical Verification

Because D-

References

-

Taylor & Francis. "Phosphonate inhibitors of West Nile virus NS2B/NS3 protease." tandfonline.com. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. "BOC Deprotection - Wordpress." acsgcipr.org.[Link]

-

ResearchGate. "Boc deprotection conditions tested." researchgate.net. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

Application Note: Cleavage Cocktails and Protocols for Peptides Containing Boc-D-β-homoarginine(Tos)

Introduction & Mechanistic Insights

The incorporation of D-β-homoarginine into peptide sequences introduces significant proteolytic resistance, making it a highly valuable building block in the development of peptidomimetics and long-acting therapeutics. However, the extra methylene carbon in the β-amino acid backbone, combined with the D-stereochemistry, can induce localized steric hindrance.

When synthesized via Boc (tert-butyloxycarbonyl) Solid-Phase Peptide Synthesis (SPPS), the highly basic guanidino side chain of arginine derivatives must be protected. The p-toluenesulfonyl (Tosyl or Tos) group is the standard choice due to its extreme stability under the repetitive acidic conditions (50% TFA) used for N-alpha Boc deprotection[1].

The Chemical Challenge: Tosyl is notoriously stable. While this stability is advantageous during chain elongation, it becomes a kinetic bottleneck during final cleavage[2]. Standard Trifluoroacetic acid (TFA) is insufficiently acidic to cleave the sulfonamide bond. Therefore, the cleavage cocktail must utilize a "hard acid" capable of protonating the sulfonamide, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)[3].

Scavenger Causality: During acidolysis, the Tosyl group is liberated as a highly reactive electrophilic tosyl cation. Without proper scavenging, this cation will irreversibly alkylate electron-rich amino acid side chains (e.g., Trp, Tyr, Met).

-

Anisole / Thioanisole: Act as nucleophilic traps for the tosyl cations.

-

Dimethyl sulfide (DMS): Facilitates cleavage via an SN2 mechanism, reducing the formation of reactive carbocations and preventing methionine oxidation.

-

1,2-Ethanedithiol (EDT): Critical if the sequence contains Cysteine or Tryptophan, preventing tert-butylation and oxidative damage[4].

Quantitative Comparison of Cleavage Cocktails

Selecting the correct cleavage cocktail depends on the laboratory's infrastructure and the peptide's specific amino acid composition.

| Cleavage Strategy | Acid Composition | Temp | Time | Causality & Performance Profile |

| High-HF (Gold Standard) | HF / Anisole / DMS (10:1:1) | 0 °C | 120 min | Pros: Highest efficiency for sulfonamide cleavage[3].Cons: Requires lethal-gas safety protocols and specialized Teflon apparatus[5]. |

| TFMSA (HF-Free) | TFMSA / TFA / Thioanisole / EDT (1:8:1:0.2) | 0 °C → RT | 180 min | Pros: Executable in standard laboratory glassware[4].Cons: Highly exothermic addition; prone to generating salt adducts[5]. |

Workflow Visualization

Workflow for the cleavage of Boc-D-β-homoarginine(Tos) peptides.

Detailed Experimental Methodologies

Method A: Standard High-HF Cleavage (The Gold Standard)

This method is the most reliable for completely removing the Tosyl group from the sterically hindered D-β-homoarginine residue[3].

-

N-terminal Boc Removal: Treat the peptidyl-resin with 50% TFA in DCM for 30 minutes.

-

Causality: Removing the final N-terminal Boc group prior to HF exposure prevents the irreversible t-butylation of susceptible residues by t-butyl cations generated during HF cleavage[3].

-

-

Preparation: Place the dried peptide-resin and a Teflon-coated stirring bar into the reaction vessel of the HF apparatus[5].

-

Scavenger Addition: Add the scavenger mixture. For standard peptides, use HF/DMS/Anisole (10:1:1). If Cys is present, use HF/Anisole/DMS/p-thiocresol (10:1:1:0.2)[3].

-

Cooling: Secure the cap and cool the vessel in a dry ice/methanol bath (-78 °C) for at least 5 minutes[5].

-

Causality: HF is highly volatile and exothermic upon mixing; pre-cooling prevents thermal degradation of the peptide backbone.

-

-

HF Distillation: Distill 10 mL of anhydrous HF per 0.2 mmol of resin into the flask, maintaining the temperature between -5 °C and 0 °C[3],[5].

-

Cleavage: Stir the mixture at 0 °C for exactly 2 hours.

-

Evaporation: Evaporate HF and DMS in vacuo at 0 °C.

Method B: TFMSA Cleavage (The HF-Free Alternative)

TFMSA is a potent alternative that avoids the lethal hazards of HF gas, allowing cleavage in standard glassware[4],[5].

-

Scavenger Incubation: Transfer 100 mg of Boc-deprotected resin to a round-bottom flask. Add 200 µL of thioanisole and 100 µL of EDT. Stir for 10 minutes at 0 °C[4].

-

Causality: Pre-incubation allows the nucleophilic scavengers to fully penetrate the resin matrix before the hard acid is introduced, ensuring immediate trapping of the tosyl cation.

-

-

Acid Addition: Add 1.0 mL of 100% TFA to the slurry and maintain at 0 °C for 10 minutes[4].

-

TFMSA Addition (Critical Step): Slowly add 100 µL of TFMSA dropwise[4].

-

Causality: The protonation of the reaction mixture by TFMSA is violently exothermic. Dropwise addition with vigorous stirring dissipates localized heating that could otherwise cause peptide bond hydrolysis[5].

-

-

Cleavage Kinetics: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours[4].

Post-Cleavage Validation & Troubleshooting

A self-validating protocol requires analytical confirmation that the Tosyl group has been completely removed. Premature termination of the cleavage reaction will yield a partially protected peptide.

-

Precipitation: After cleavage, filter the resin and precipitate the cleaved peptide by adding the filtrate dropwise to cold anhydrous diethyl ether[2]. Centrifuge and wash the pellet with cold ether (3x) to remove residual scavengers.

-

LC-MS Diagnostic (Self-Validation): During LC-MS analysis of the crude lyophilized powder, scan for a mass shift of +154.0 Da relative to the target peptide mass.

-

Causality: 154.0 Da is the exact mass of the residual Tosyl adduct. If a +154 Da peak is present, the cleavage kinetics were insufficient. In subsequent syntheses, the reaction time must be extended (e.g., from 120 to 150 minutes) or the scavenger ratio optimized to prevent re-alkylation.

-

References

-

Title: t-Boc synthesis of Huwentoxin-I through Native Chemical Ligation incorporating a Trifluoromethanesulfonic acid cleavage strategy Source: PMC - National Institutes of Health (NIH) URL: [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]